molecular formula C11H12ClF2N B2820906 [1-(2,4-Difluorophenyl)but-3-yn-2-yl](methyl)amine hydrochloride CAS No. 2241142-56-1

[1-(2,4-Difluorophenyl)but-3-yn-2-yl](methyl)amine hydrochloride

Cat. No.: B2820906
CAS No.: 2241142-56-1
M. Wt: 231.67
InChI Key: GYCIPFZOLYCZMY-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)but-3-yn-2-yl: amine hydrochloride is a chemical compound with potential applications in various fields of science and industry. This compound features a difluorophenyl group attached to a but-3-yn-2-yl chain, which is further modified with a methylamine group and a hydrochloride counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorophenyl)but-3-yn-2-ylamine hydrochloride typically involves multiple steps, starting with the preparation of the difluorophenyl derivative. One common approach is to start with 2,4-difluorobenzonitrile , which undergoes a series of reactions to introduce the but-3-yn-2-yl group and subsequently the methylamine functionality.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and catalysts are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The difluorophenyl group can be oxidized to produce corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: : The triple bond in the but-3-yn-2-yl group can be reduced to form alkenes or alkanes.

  • Substitution: : The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used for reductions.

  • Substitution: : Reagents like alkyl halides and strong bases can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Difluorophenyl carboxylic acids.

  • Reduction: : Alkenes or alkanes derived from the but-3-yn-2-yl group.

  • Substitution: : Various amine derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: : Studied for its pharmacological effects and potential use in drug development.

  • Industry: : Employed in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism by which 1-(2,4-Difluorophenyl)but-3-yn-2-ylamine hydrochloride exerts its effects involves interactions with molecular targets and pathways. The difluorophenyl group can interact with enzymes or receptors, leading to biological responses. The amine group can form hydrogen bonds and ionic interactions, influencing its activity.

Comparison with Similar Compounds

1-(2,4-Difluorophenyl)but-3-yn-2-yl: amine hydrochloride is unique due to its specific structural features. Similar compounds include:

  • 1-(2,4-Difluorophenyl)piperazine: : Contains a piperazine ring instead of the but-3-yn-2-yl group.

  • 2,4-Difluorophenylacetone: : Features an acetone group instead of the amine functionality.

1-(2,4-Difluorophenyl)but-3-yn-2-ylamine hydrochloride .

Properties

IUPAC Name

1-(2,4-difluorophenyl)-N-methylbut-3-yn-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N.ClH/c1-3-10(14-2)6-8-4-5-9(12)7-11(8)13;/h1,4-5,7,10,14H,6H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCIPFZOLYCZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=C(C=C(C=C1)F)F)C#C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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